PSB-12105
Description
Properties
Molecular Formula |
C31H34BF2N7O4 |
|---|---|
Molecular Weight |
617.46 |
IUPAC Name |
4-(1-Propyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-yl)-N-[2-(4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacen-8-yl)-ethyl]phenoxyacetamide |
InChI |
InChI=1S/C31H34BF2N7O4/c1-6-13-39-30(43)25-29(38-31(39)44)37-28(36-25)21-7-9-22(10-8-21)45-16-24(42)35-12-11-23-26-17(2)14-19(4)40(26)32(33,34)41-20(5)15-18(3)27(23)41/h7-10,14-15H,6,11-13,16H2,1-5H3,(H,35,42)(H,36,37)(H,38,44) |
InChI Key |
XIMHBHBACDXPTB-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=C2C(C)=CC(C)=[N]2B(F)(F)N3C(C)=CC(C)=C13)COC4=CC=C(C(N5)=NC(NC(N6CCC)=O)=C5C6=O)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB12105; PSB 12105; PSB-12105 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Superior Affinity : this compound’s Ki (1.83 nM) outperforms most fluorescent A2BAR probes, including preladenant-based ligands .
- Selectivity: Its >5000-fold selectivity against A2AAR and A3AR exceeds the non-specific NBD-linked compound .
- Assay Compatibility : this compound enables live-cell flow cytometry, unlike FITC-APEC, which requires fixed cells .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of PSB-12105, and how can they be experimentally validated?
- Methodological Answer : Begin by conducting a systematic literature review to identify known targets or pathways associated with PSB-12104. Use in vitro assays (e.g., enzyme inhibition, receptor binding) to validate interactions. Ensure experimental controls (e.g., positive/negative controls) are included to confirm specificity . For reproducibility, document detailed protocols, including compound purity verification (e.g., HPLC, NMR) and assay conditions (pH, temperature) .
Q. How should researchers design initial dose-response studies for this compound?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture the full dynamic range of this compound’s activity. Employ cell-based or biochemical assays with triplicate measurements to assess variability. Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate results across independent replicates .
Q. What criteria ensure the reproducibility of this compound experiments across laboratories?
- Methodological Answer : Standardize protocols using validated reference materials (e.g., certified compound batches). Share raw data and metadata (e.g., instrument calibration logs, reagent lot numbers) in supplementary files. Collaborate with external labs for inter-laboratory validation, adhering to guidelines like ARRIVE for preclinical studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different disease models?
- Methodological Answer : Perform a meta-analysis of existing studies to identify variables influencing discrepancies (e.g., model organism, dosing regimen). Design comparative experiments controlling for these variables. Use factorial ANOVA to isolate confounding factors (e.g., genetic background, co-administered drugs) . For mechanistic clarity, integrate omics data (transcriptomics/proteomics) to map context-dependent pathways .
Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?
- Methodological Answer : Conduct pilot studies using LC-MS/MS to measure plasma/tissue concentrations at multiple timepoints. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Adjust formulations (e.g., PEGylation, liposomal encapsulation) to enhance bioavailability and retest .
Q. How can researchers differentiate off-target effects of this compound from its primary mechanism of action?
- Methodological Answer : Use CRISPR/Cas9 knockout models to silence the primary target and assess residual activity. Combine with high-throughput screening (e.g., kinase profiling panels) to identify off-target interactions. Validate findings via orthogonal assays (e.g., thermal shift assays for binding confirmation) .
Methodological Frameworks
- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- For Data Contradictions : Use root-cause analysis (RCA) frameworks to trace discrepancies to source variables (e.g., assay sensitivity, batch effects) .
- For Literature Synthesis : Follow PRISMA guidelines for systematic reviews to map evidence gaps and prioritize research questions .
Data Analysis Templates
| Analysis Type | Key Parameters | Tools/Software |
|---|---|---|
| Dose-response curves | EC₅₀, Hill coefficient, R² | GraphPad Prism, R (drc package) |
| Pharmacokinetic modeling | Clearance (CL), Volume of distribution (Vd) | NONMEM, Monolix |
| Multi-omics integration | Pathway enrichment, network centrality | IPA, Cytoscape |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
